Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate
Description
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate is a spirocyclic compound characterized by a unique bicyclic structure combining an oxaspiro framework with chloro and methoxy substituents. Its molecular formula is C₁₀H₁₃ClO₄ (inferred from structural analogs ), featuring a 1-oxaspiro[2.5]octane core, where the spiro junction connects a tetrahydrofuran-like oxygen-containing ring to a cyclopropane moiety.
Properties
Molecular Formula |
C10H15ClO4 |
|---|---|
Molecular Weight |
234.67 g/mol |
IUPAC Name |
methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-13-7-4-3-5-9(6-7)10(11,15-9)8(12)14-2/h7H,3-6H2,1-2H3 |
InChI Key |
PBJHPSNWQDCZQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC2(C1)C(O2)(C(=O)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a spirocyclic ketone with methanol and a chlorinating agent. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of substituted spirocyclic compounds.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or other reduced derivatives.
Scientific Research Applications
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate with structurally related spirocyclic esters, based on available evidence:
Key Observations:
Substituent Effects :
- The chloro group in the target compound and ’s analog enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions.
- The methoxy group in the target compound introduces steric hindrance and electron-donating effects, contrasting with the ethyl group in ’s analog, which increases hydrophobicity .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (~220.66 vs. 198.26 for ) suggests reduced solubility in polar solvents compared to the ethyl-substituted analog.
Synthetic Pathways :
- Synthesis of such spirocycles typically involves cyclopropanation via Simmons-Smith reactions or ring-closing metathesis, as seen in ’s methodology for bicyclic systems .
Notes
Data Limitations : Direct experimental data (e.g., melting point, bioactivity) for the target compound are absent in the provided evidence. Comparisons rely on structural analogs and inferred properties.
Safety and Handling : Chlorinated spirocycles (e.g., ) may require precautions due to reactivity, though hazard data are unspecified in the evidence .
Research Gaps : Further studies on the target compound’s pharmacokinetics and reactivity are needed to validate its utility in drug discovery.
Biological Activity
Methyl 2-chloro-5-methoxy-1-oxaspiro[2.5]octane-2-carboxylate (CAS Number: 1691796-16-3) is a synthetic compound belonging to the class of oxaspiro compounds, characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its interactions with biomolecules that may influence various cellular functions.
- Molecular Formula : CHClO
- Molecular Weight : 234.67 g/mol
- Structure : The compound features a spiro linkage involving an oxygen atom, with chlorine and methoxy functional groups contributing to its reactivity.
Research indicates that this compound acts primarily as an electrophile , capable of forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to significant biological effects, including:
- Modification of Enzyme Activities : The compound may alter the activity of specific enzymes, impacting metabolic pathways.
- Influence on Cellular Signaling : By interacting with signaling proteins, it could modulate cellular responses and pathways critical for various physiological functions.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, demonstrating its potential therapeutic applications. Key findings include:
- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against certain cancer cell lines, indicating potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting a role in the treatment of inflammatory diseases.
- Neuroprotective Effects : Investigations into its neuroprotective capabilities indicate that it may help in conditions associated with neurodegeneration.
Case Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound significantly reduced edema and inflammatory markers compared to control groups. This was measured through histological analysis and cytokine profiling.
Case Study 3: Neuroprotection
Research involving neurotoxic models indicated that treatment with this compound led to decreased neuronal cell death and improved behavioral outcomes in rodent models.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Methyl 4-methoxy-2-methyl-1-oxaspiro[2.5]octane-2-carboxylate | Different methoxy position | Varying reactivity due to substitution |
| Methyl 2-chloro-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate | Similar spiro structure | Variation in substituents affects biological activity |
| Ethyl 4-hydroxy-5-methoxy-(E)-cinnamate | Additional functional groups | More complex structure with distinct reactivity profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
